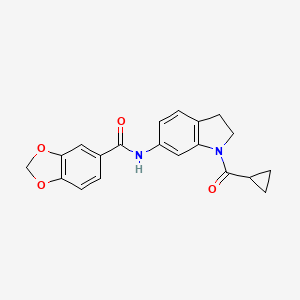

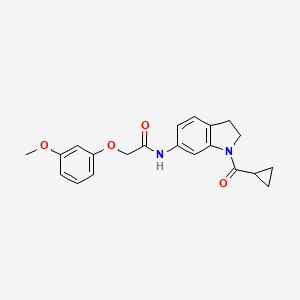

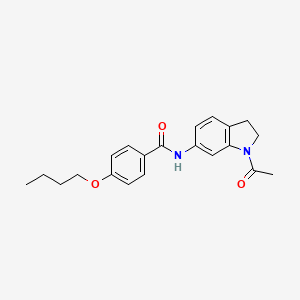

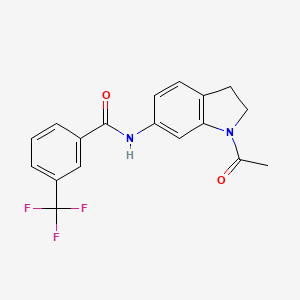

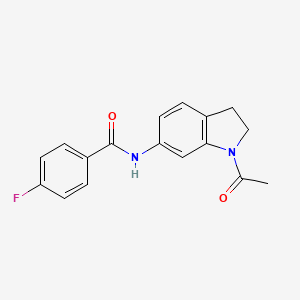

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide, often referred to as N-AITB, is a small molecule that has been studied for its potential applications in various scientific and medical research. It has been found to have a variety of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.

Scientific Research Applications

N-AITB has been found to have a variety of potential applications in scientific research. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, it has been studied for its potential use in drug delivery, gene therapy, and cell signaling.

Mechanism of Action

Target of Action

The primary target of F5098-1006 is the transthyretin protein (TTR) . TTR is a transport protein in the serum and cerebrospinal fluid that carries the thyroid hormone thyroxine (T4) and retinol-binding protein bound to retinol.

Mode of Action

F5098-1006 is a first-in-class, disease-modifying compound . It is designed to inhibit the formation of amyloid deposits by preventing the misfolding and deposition of the TTR . Misfolded TTR proteins aggregate and form amyloid fibrils, which deposit in various organs and tissues, leading to amyloidosis.

Biochemical Pathways

The action of F5098-1006 affects the amyloidogenic pathway . By preventing the misfolding of TTR, it inhibits the formation of amyloid fibrils. This action disrupts the progression of amyloidosis, a condition characterized by the extracellular deposition of insoluble amyloid fibrils.

Result of Action

The molecular and cellular effects of F5098-1006’s action are primarily related to its ability to prevent the misfolding and deposition of TTR . This action can potentially halt or slow the progression of diseases associated with TTR amyloidosis, such as familial amyloid cardiomyopathy (FAC) and familial amyloid polyneuropathy (FAP).

Advantages and Limitations for Lab Experiments

N-AITB has been found to have a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily monitored. Additionally, it has been found to be relatively stable, and can be stored for extended periods of time. However, it has been found to have some limitations, including its relatively low solubility in water and its potential to cause toxicity at high concentrations.

Future Directions

N-AITB has a number of potential future directions for research. These include further investigation of its potential use in the treatment of various diseases, its potential use in drug delivery and gene therapy, and its potential use in the regulation of various physiological processes. Additionally, further research could be conducted into its potential toxicity and its potential interactions with other proteins.

Synthesis Methods

N-AITB can be synthesized using a two-step process involving a Grignard reaction and an N-alkylation reaction. In the Grignard reaction, 6-bromoindole is reacted with a Grignard reagent to form an intermediate product. In the N-alkylation reaction, the intermediate product is reacted with trifluoromethylbenzamide to form the final product, N-AITB. This synthesis method has been found to be relatively simple and efficient.

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c1-11(24)23-9-8-12-6-7-13(10-16(12)23)22-17(25)14-4-2-3-5-15(14)18(19,20)21/h2-7,10H,8-9H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXVGVXJSBISLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.